molecular formula C3H6KO3 B1260581 Potassium lactate CAS No. 996-31-6

Potassium lactate

Cat. No.: B1260581
CAS No.: 996-31-6
M. Wt: 129.18 g/mol
InChI Key: BYPIKLIXBPMDBY-UHFFFAOYSA-N
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Description

Potassium lactate is a chemical compound with the formula KC₃H₅O₃. It is the potassium salt of lactic acid and appears as a clear, hygroscopic, syrupy liquid suspension that is typically 60% solids . This compound is widely used in the food industry as a preservative and flavor enhancer, as well as in various industrial applications.

Mechanism of Action

Target of Action

Potassium lactate, the potassium salt of lactic acid, primarily targets potassium channels in cells . It is also known to have a broad antimicrobial action, making it effective at inhibiting most spoilage and pathogenic bacteria .

Mode of Action

This compound interacts with its targets by activating ATP-sensitive potassium channels . This activation can interfere with ATP production by inhibiting glycolysis . Furthermore, this compound has been found to have a broad antimicrobial action, which is particularly useful in food safety as it helps inhibit the growth of bacteria .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to energy metabolism and signal transduction during immune and inflammatory responses . Lactate, the base component of this compound, plays an indispensable role in various physiological cellular functions. It contributes to energy metabolism and signal transduction during immune and inflammatory responses .

Result of Action

The action of this compound results in several molecular and cellular effects. In T cells, lactate causes the cells to produce higher amounts of the proinflammatory cytokine IL-17 and triggers loss of cytolytic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in meat and poultry products, this compound is used to extend shelf life and increase food safety . It has been found that the use of this compound in traditional meat products like salami enables a 30% sodium chloride reduction without compromising the product quality and antimicrobial benefits of high sodium chloride concentration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium lactate is produced by neutralizing lactic acid with potassium hydroxide. The reaction can be represented as follows:

CH3CH(OH)COOH+KOHKC3H5O3+H2O\text{CH}_3\text{CH(OH)COOH} + \text{KOH} \rightarrow \text{KC}_3\text{H}_5\text{O}_3 + \text{H}_2\text{O} CH3​CH(OH)COOH+KOH→KC3​H5​O3​+H2​O

Lactic acid, which is fermented from a sugar source, reacts with potassium hydroxide to form this compound and water .

Industrial Production Methods: In industrial settings, lactic acid is typically produced through the fermentation of carbohydrates such as glucose or sucrose. The lactic acid is then purified and neutralized with potassium hydroxide to produce this compound. The resulting solution can be concentrated to contain up to 78% solids .

Chemical Reactions Analysis

Types of Reactions: Potassium lactate primarily undergoes acid-base reactions due to its nature as a salt of a weak acid and a strong base. It can also participate in esterification reactions when reacted with alcohols in the presence of an acid catalyst.

Common Reagents and Conditions:

    Acid-Base Reactions: this compound can react with strong acids to form lactic acid and the corresponding potassium salt.

    Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form lactate esters.

Major Products Formed:

    Lactic Acid: When this compound reacts with strong acids.

    Lactate Esters: When this compound undergoes esterification with alcohols.

Scientific Research Applications

Potassium lactate has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a buffering agent in various chemical reactions.
  • Acts as a source of lactate ions in analytical chemistry.

Biology:

  • Employed in cell culture media to provide a source of potassium and lactate.
  • Used in studies involving metabolic pathways and energy production.

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness of Potassium Lactate: this compound is unique in its ability to provide both potassium and lactate ions, making it particularly valuable in applications where both ions are needed. Its hygroscopic nature and high solubility also make it an effective preservative and flavor enhancer in the food industry .

Properties

CAS No.

996-31-6

Molecular Formula

C3H6KO3

Molecular Weight

129.18 g/mol

IUPAC Name

potassium;2-hydroxypropanoate

InChI

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);

InChI Key

BYPIKLIXBPMDBY-UHFFFAOYSA-N

SMILES

CC(C(=O)[O-])O.[K+]

Canonical SMILES

CC(C(=O)O)O.[K]

996-31-6

physical_description

Liquid

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Potassium lactate acts as an antimicrobial agent, primarily targeting the growth of bacteria like Listeria monocytogenes [, , , , , , , , ]. This inhibitory effect is attributed to its ability to lower the pH of food products, creating an unfavorable environment for bacterial growth.

A: this compound primarily exerts a listeriostatic effect rather than a listericidal one []. While the exact mechanism is not fully understood, it's believed to disrupt the pH homeostasis of Listeria monocytogenes, interfering with vital cellular processes and inhibiting growth.

A: Yes, research shows that this compound can be used synergistically with other antimicrobials to enhance the safety of ready-to-eat meat products [, , ]. Studies have shown that combinations with sodium diacetate [, , , ], acidified sodium chlorite [], and nisin [] can effectively control Listeria monocytogenes growth.

A: this compound is often incorporated into various meat products, including frankfurters [, , , , ], cooked ham [, ], turkey breast [, ], ground turkey [], and beef frankfurters []. It's also used in other products like chub mackerel [] and Tajik sambusa [].

A: Research indicates that the concentration of nitrite, rather than its source (synthetic or natural), is the primary factor influencing antilisterial activity in RTE meats containing this compound [].

A: The addition of this compound has been shown to extend the shelf-life of various food products. In chub mackerel, for instance, a 2% this compound treatment extended the shelf life up to nine days compared to the control group, which spoiled after six days [].

A: this compound can influence the color of meat products. In buffalo calf meat rolls, increasing levels of this compound led to a decrease in redness (a-value) while lightness (L-value) remained unaffected []. Similarly, in marinated catfish fillets, a combination of potassium acetate and this compound increased redness (a) but decreased lightness (L) and yellowness (b*) [].

ANone: The molecular formula of this compound is C3H5KO3 and its molecular weight is 128.17 g/mol.

A: Yes, attenuated total reflectance infrared spectroscopy has been used to study the interaction of this compound with the stratum corneum, particularly its effect on the OH group of serine residues [].

A: this compound acts as a humectant [, ]. Research on the stratum corneum suggests that it increases the interaction between water molecules and the serine residue of the stratum corneum protein, leading to increased water-holding capacity [].

A: Yes, this compound has been successfully used as a biostimulant in bioremediation efforts to treat groundwater contaminated with chlorinated solvents []. Its role is to stimulate the growth of microorganisms that can degrade these contaminants.

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